Product packaging for 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one(Cat. No.:CAS No. 77557-03-0)

1-isobutyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3154412
CAS No.: 77557-03-0
M. Wt: 190.24 g/mol
InChI Key: RQSSRMZCPBEQTE-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic benzimidazole derivative of significant interest in medicinal chemistry for the development of novel antibacterial agents. Benzimidazole scaffolds are recognized as privileged structures in drug discovery due to their diverse therapeutic potential and ability to interact with multiple biological targets. Research indicates that 1-alkyl derivatives of benzimidazolone, particularly those with alkyl chains like isobutyl, demonstrate substantial antibacterial properties. The presence of the isobutyl group at the N1 position is a critical structural feature, as studies on analogous 1-alkyl-3-methacryloyl-benzimidazolones have shown that substituents with 2 to 4 carbon atoms are optimal for antibacterial activity, potentially due to a favorable balance of lipophilicity and steric factors . The broader class of 1H-benzo[d]imidazole derivatives has shown promising activity against challenging pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Mycobacterium smegmatis , and the fungus Candida albicans . The mechanism of action for these compounds is multifaceted; molecular docking studies suggest they may exert antibacterial effects by targeting essential bacterial proteins. These potential targets include (p)ppGpp synthetases/hydrolases, which are enzymes involved in the bacterial stress response and persistence; FtsZ, a key protein in bacterial cell division; and pyruvate kinase, a crucial metabolic enzyme . This multi-target profile makes benzimidazole derivatives a valuable scaffold for investigating new strategies to overcome antibiotic resistance. Furthermore, some structurally related benzimidazole-urea hybrids have also been explored for other biological activities, such as antioxidant and antidiabetic potential, highlighting the versatility of the benzimidazole core in pharmaceutical research . This compound is provided For Research Use Only and is intended solely for laboratory investigation. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B3154412 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 77557-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSSRMZCPBEQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Isobutyl 1h Benzo D Imidazol 2 3h One and Its Analogues

General Synthetic Strategies for the Benzimidazolone Core Formation

The benzimidazolone scaffold is a crucial heterocyclic motif present in many biologically active molecules. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several reliable strategies. These methods typically involve the cyclization of ortho-disubstituted benzene (B151609) rings.

Cyclocarbonylation of ortho-Phenylenediamines

One of the most common and direct strategies for constructing the benzimidazolone core is the cyclocarbonylation of ortho-phenylenediamines. nih.govacs.org This approach involves reacting an ortho-phenylenediamine derivative with a one-carbon (C1) carbonyl source.

Various carbonylating agents can be employed, each with its own advantages and limitations.

Phosgene (B1210022) and its Equivalents : Historically, highly reactive and toxic reagents like phosgene or its safer liquid equivalent, triphosgene, have been used. These electrophilic reagents react readily with the two amino groups of the phenylenediamine to form the cyclic urea (B33335) structure of the benzimidazolone. acs.org Other alternatives to phosgene include chloroformates, dimethylcarbamoyl chloride, and 1,1'-carbonyldiimidazole (B1668759) (CDI). koreascience.krresearchgate.net

Carbon Dioxide (CO₂) : In a greener approach, carbon dioxide has been utilized as the C1 source for the carbonylation of o-phenylenediamine (B120857). researchgate.net One study reported the use of a CdSnO₃/DFNS nanoparticle catalyst under UV light irradiation to facilitate this transformation. researchgate.net

Urea : A simple and widely used method involves heating an ortho-phenylenediamine with urea. uctm.edu This reaction proceeds via the thermal decomposition of urea to generate isocyanic acid, which then reacts with the diamine. The process typically involves heating the mixture to 130-140°C. uctm.edu

Novel Carbonyl Sources : Researchers have developed stable, solid carbonyl sources that are easier to handle than phosgene. researchgate.net For instance, 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one has been successfully used as a carbonyl transfer agent to synthesize benzimidazolones from ortho-phenylenediamines in good to excellent yields under neutral or acidic conditions. researchgate.net

Table 1: Comparison of Carbonyl Sources for Benzimidazolone Synthesis from o-Phenylenediamines

Carbonyl Source Typical Conditions Advantages Disadvantages Citations
Phosgene / Triphosgene Base, Organic Solvent High reactivity High toxicity, requires careful handling acs.org
Urea Heat (130-140°C) Readily available, inexpensive High temperatures required uctm.edu
Carbon Dioxide (CO₂) Nanocatalyst, UV irradiation Green C1 source Requires specific catalyst and equipment researchgate.net
2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one Neutral or acidic, Zn or NaHCO₃ Solid, stable, recyclable carrier Multi-step preparation of the reagent researchgate.net
1,1'-Carbonyldiimidazole (CDI) Varies with substrate Versatile, mild conditions possible Reagent cost koreascience.kr

Rearrangement Reactions and Other Cyclization Approaches

Benzimidazolone derivatives can also be synthesized through molecular rearrangements of other heterocyclic systems. rsc.orgresearchgate.net These methods provide alternative pathways that can be advantageous for accessing specific substitution patterns.

A notable example is the rearrangement of quinoxalinone derivatives. rsc.org Quinoxalin-2(1H)-ones, which can be prepared from ortho-phenylenediamines and pyruvates, can undergo rearrangement when exposed to nucleophilic reagents to yield benzimidazolones. rsc.org This strategy offers mild reaction conditions and can produce nearly quantitative yields of the desired product. rsc.org

Another approach involves the Lossen-type rearrangement of hydroxamic acids. organic-chemistry.org In this method, readily accessible hydroxamic acids are activated, and the in-situ generated isocyanates undergo intramolecular cyclization with an ortho N-nucleophile to furnish the benzimidazolone ring system in good yields under mild conditions. organic-chemistry.org

Approaches Based on Anilines and N,N'-Disubstituted Ureas

Synthetic routes starting from aniline (B41778) derivatives or ureas offer high regioselectivity in the final benzimidazolone product. These methods build the heterocycle by forming one of the key C-N bonds in the final cyclization step.

One such method is the intramolecular N-arylation of ureas. organic-chemistry.org In the presence of a strong base like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), N-aryl ureas with a suitable ortho-leaving group can cyclize to form benzimidazolones at near-ambient temperatures with high yields and good functional group tolerance. organic-chemistry.org

A more advanced strategy employs a palladium-catalyzed cascade reaction. nih.govacs.org This method couples a monosubstituted urea with a differentially substituted 1,2-dihaloaromatic compound (e.g., 1-bromo-2-chloro-benzene). nih.govacs.org A single palladium catalyst promotes a sequence of two distinct C-N bond-forming reactions: an initial intermolecular coupling of the urea with the more reactive C-Br bond, followed by an intramolecular cyclization that displaces the chloro substituent. nih.gov This cascade process allows for the highly regioselective and direct construction of complex benzimidazolones from simple starting materials. nih.govacs.org The reaction shows preference for the arylation of the primary urea nitrogen. nih.gov

The reaction between 1,1'-carbonyldiimidazole (CDI) and a mono-substituted aniline, such as tert-butyl (2-aminophenyl)carbamate, has been shown to favor an intramolecular ring formation, yielding a substituted benzimidazolone. koreascience.kr This contrasts with the reaction of CDI with a disubstituted aniline, which preferentially forms a urea compound. koreascience.kr

Introduction and Functionalization of the Isobutyl Moiety at the N1 Position

Once the benzimidazolone core is formed, or as part of a direct synthesis, the isobutyl group must be introduced. This is typically achieved through alkylation of a pre-formed benzimidazolone or by using an isobutyl-containing starting material in a cyclization reaction.

Alkylation of Benzimidazolone Scaffolds with Isobutylating Agents

The direct alkylation of the N-H bond of a benzimidazolone is a common method for introducing substituents. For the synthesis of 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one, this would involve reacting the parent 1H-benzo[d]imidazol-2(3H)-one with an isobutylating agent.

Phase Transfer Catalysis (PTC) is a particularly effective technique for such alkylations. uctm.eduresearchgate.net In a typical solid-liquid PTC setup, the benzimidazolone is treated with an excess of an alkylating agent (such as isobutyl bromide or isobutyl chloride) in the presence of a base like potassium carbonate and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB). researchgate.net The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.net While this method has been described for various alkylating agents like benzyl (B1604629) chloride and allyl bromide, it is directly applicable to isobutylating agents. researchgate.net Depending on the stoichiometry and reaction conditions, this method can lead to mono-alkylation or di-alkylation at both the N1 and N3 positions. uctm.eduresearchgate.net

Table 2: General Conditions for N-Alkylation of Benzimidazolones via PTC

Component Role Example Citation
Benzimidazolone Substrate 5-Nitro-1H-benzo[d]imidazol-2(3H)-one researchgate.net
Alkylating Agent Isobutyl Source Isobutyl Bromide (inferred) researchgate.net
Base Deprotonating Agent Potassium Carbonate (K₂CO₃) researchgate.net
Catalyst Phase Transfer Agent Tetra-n-butylammonium Bromide (TBAB) researchgate.net
Solvent Reaction Medium N,N-Dimethylformamide (DMF) researchgate.net

Direct Synthetic Routes Incorporating the 1-Isobutyl Group

Instead of a post-cyclization functionalization, the isobutyl group can be incorporated from the start of the synthetic sequence. This approach can offer better control over regioselectivity, directly yielding the N1-substituted product.

The palladium-catalyzed cascade C-N coupling reaction described previously is well-suited for this strategy. nih.govacs.orgmit.edu By starting with N-isobutylurea as the monosubstituted urea component and reacting it with a 1,2-dihaloaromatic system, the 1-isobutyl-benzimidazolone can be constructed in a single, highly regioselective step. nih.gov The inherent chemoselectivity of the palladium catalyst directs the initial C-N bond formation to the unsubstituted nitrogen of the N-isobutylurea, ensuring the isobutyl group is positioned correctly in the final heterocyclic product. nih.gov This method avoids the potential for N1/N3 mixtures that can occur in direct alkylation and represents an efficient route to the target compound.

Advanced Synthetic Techniques and Methodological Innovations for Analogues

The quest for more efficient, selective, and environmentally benign synthetic routes to benzimidazolone analogues has led to the exploration of advanced techniques. These methods offer significant improvements over classical approaches, often providing higher yields, shorter reaction times, and greater functional group tolerance.

Catalytic Approaches in Benzimidazolone Synthesis

Catalysis has revolutionized the synthesis of heterocyclic compounds, and benzimidazolones are no exception. The use of transition metal and organocatalysts has enabled the construction of the benzimidazolone core and the introduction of various substituents with high precision.

Palladium-catalyzed reactions have been instrumental in the synthesis of N-substituted benzimidazolone derivatives. For instance, a palladium-catalyzed rearrangement protocol has been successfully developed for the synthesis of 1-propenyl-1,3-dihydro-benzimidazol-2-one. nih.gov This method highlights the power of palladium catalysis in facilitating complex molecular rearrangements to furnish functionalized benzimidazolones. Furthermore, cascade palladium catalysis has been employed for the regiocontrolled synthesis of N-arylbenzimidazoles, demonstrating the potential for highly selective C-N bond formations. nih.gov This approach allows for the predictable synthesis of specific regioisomers, which is crucial for structure-activity relationship studies. One-pot syntheses involving a palladium-catalyzed N-arylation and a subsequent copper-catalyzed C-H functionalization/C-N bond formation have also been reported for preparing 1,2-diphenyl-1H-benzo[d]imidazole derivatives, showcasing the versatility of multi-catalytic systems. rsc.org

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzimidazolone analogues. Copper-catalyzed methods have been developed for the synthesis of polysubstituted benzimidazoles, including N-enylated derivatives, through one-pot, three-component reactions. rsc.org These methods facilitate the formation of multiple C-N bonds in a single operation. Research has also demonstrated the use of copper catalysts in the one-pot synthesis of N-alkyl substituted benzimidazoquinazolinones, which are structurally related to benzimidazolones, with excellent yields. nih.govresearchgate.net An efficient copper-catalyzed intramolecular arylation of formamidines has been reported for the synthesis of 2-unsubstituted, N-substituted benzimidazoles, further expanding the toolkit for creating diverse benzimidazole-based scaffolds. researchgate.net

Beyond metal catalysis, organocatalysis has emerged as a powerful strategy for the synthesis of chiral benzimidazole (B57391) derivatives. This approach avoids the use of potentially toxic and expensive metals. For example, a synthetic route for chiral benzimidazole derivatives has been developed using commercially available amines as organocatalysts for stereoselective aldol (B89426) additions. researchgate.netthieme-connect.comthieme-connect.com This method allows for the introduction of chirality, a critical aspect in the development of many pharmaceutical agents. Aryl iodide has also been utilized as a catalyst for the intramolecular C-H amination of phenylureas to produce benzimidazolone derivatives in high yields. acs.org

The following table summarizes representative catalytic approaches for the synthesis of benzimidazolone analogues:

Catalyst/MethodStarting MaterialsProduct TypeKey Features
Palladium-catalyzed rearrangementAmide precursor1-propenyl-1,3-dihydro-benzimidazol-2-oneFacilitates complex molecular rearrangements. nih.gov
Cascade Palladium Catalysis2-chloroaryl sulfonate, arylamine, amideN-ArylbenzimidazolesRegioselective, predictable synthesis of isomers. nih.gov
Pd-catalyzed N-arylation & Cu-catalyzed C-HN-phenylbenzimidamides, iodo/bromobenzenes1,2-diphenyl-1H-benzo[d]imidazole derivativesEfficient one-pot synthesis. rsc.org
Copper-catalyzed three-component reaction2-haloanilines, aldehydes, NaN3BenzimidazolesGood functional group tolerance. capes.gov.br
Copper-catalyzed one-pot C-N amination3-(2-aminophenyl)quinazolin-4(3H)-one, alkyl halidesN-alkyl benzimidazoquinazolinonesHigh yields, broad substrate scope. nih.govresearchgate.net
Organocatalysis (amines)N1-benzimidazolyl acetaldehyde, cyclic ketonesChiral benzimidazole derivativesStereoselective, metal-free. researchgate.netthieme-connect.comthieme-connect.com
Aryl Iodide Catalyzed C-H AminationPhenylureaBenzimidazolone derivativesHigh efficiency, inexpensive catalyst. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction as a green and efficient heating method. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.

The application of microwave irradiation has been particularly beneficial in the synthesis of benzimidazole and benzimidazolone derivatives. Studies have shown that microwave-assisted N-alkylation of bibenzoimidazolyl derivatives can significantly shorten reaction times from hours to seconds while improving yields. researchgate.net For instance, a comparison of conventional and microwave methods for the N-alkylation of 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzoimidazole revealed a substantial increase in yield (from 60-65% to 80-85%) and a drastic reduction in reaction time. researchgate.net

Similarly, the synthesis of various bioactive pyridine-functionalized N-alkyl-substituted (benz)imidazolium salts has been optimized using microwave irradiation, reducing reaction times from days to just one hour with an approximate 20% increase in yield. monash.edu The synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing imidazole (B134444) derivatives has also been achieved with moderate to good yields (46-80%) under microwave conditions, highlighting the method's applicability to complex heterocyclic systems. nih.gov

Microwave-assisted synthesis is not limited to N-alkylation reactions. It has also been employed for the construction of the core benzimidazole ring. For example, the reaction of o-phenylenediamine with formic acid to produce benzimidazole was achieved in minutes with high yield under microwave irradiation, compared to several hours by conventional heating. jocpr.com Furthermore, the synthesis of benzimidazole phenolic acid derivatives has been successfully carried out using microwave irradiation, demonstrating its utility in creating analogues with diverse functionalities. mdpi.com

The table below provides a comparison of conventional and microwave-assisted synthesis for selected benzimidazole derivatives, illustrating the advantages of the latter.

Compound TypeMethodReaction TimeYield (%)Reference
N-Alkylated Bibenzoimidazolyl DerivativesConventional4-5 hours60-65 researchgate.net
Microwave (60% power)30-40 seconds80-85 researchgate.net
Pyridine-Functionalized (Benz)imidazolium SaltsConventional48 hours~60 monash.edu
Microwave1 hour~80 monash.edu
BenzimidazoleConventional2-2.5 hours68 jocpr.com
Microwave3-4 minutes90 jocpr.com

Comprehensive Spectroscopic and Structural Elucidation of 1 Isobutyl 1h Benzo D Imidazol 2 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon resonances.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) core, the protons of the N-isobutyl substituent, and the N-H proton.

The aromatic region typically displays a complex pattern for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). These protons form an ABCD spin system, though they can sometimes appear as two pairs of doublets or multiplets depending on the solvent and spectrometer frequency. Their chemical shifts generally fall between 7.0 and 7.5 ppm.

The isobutyl group gives rise to three distinct signals:

A doublet for the two methylene (B1212753) protons (N-CH₂) adjacent to the nitrogen atom.

A multiplet (nonet) for the single methine proton (CH).

A doublet for the six equivalent methyl protons (CH₃)₂.

The N-H proton of the amide group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding effects. The precise location can vary with concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from related benzimidazole derivatives and standard chemical shift values chemicalbook.com.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (4H) 7.0 - 7.5 m -
N-H (1H) > 10.0 br s -
N-CH₂ (2H) ~3.8 d ~7.4
CH (1H) ~2.1 m (nonet) ~6.8

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the imidazolone (B8795221) ring, typically appearing around 154-156 ppm. The aromatic carbons of the fused benzene ring resonate in the 108-135 ppm range. The two carbons of the imidazole (B134444) portion (C-3a and C-7a) that are part of the ring fusion are also found in this region. The signals for the isobutyl group are observed in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from related benzimidazole derivatives and standard chemical shift values chemicalbook.comchemicalbook.com.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~155
C-3a, C-7a ~130
Aromatic CH (4C) 108 - 125
N-CH₂ ~47
CH ~28

Two-Dimensional NMR Techniques for Complete Structural Assignment

To confirm the assignments made from 1D NMR spectra and to establish connectivity within the molecule, 2D NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the N-CH₂ protons and the CH proton, and between the CH proton and the (CH₃)₂ protons, confirming the isobutyl spin system. It would also help delineate the coupling network among the aromatic protons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the isobutyl group to their corresponding carbon signals (N-CH₂ to its carbon, CH to its carbon, and CH₃ to its carbon) and connect the aromatic protons to their respective carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₁₁H₁₄N₂O), the exact mass is 190.1106 Da.

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecular ion, [M+H]⁺, at an m/z of 191.1. nih.gov The fragmentation of this ion under collision-induced dissociation (CID) would likely proceed through several characteristic pathways:

Loss of the isobutyl group: A primary fragmentation pathway would involve the cleavage of the N-C bond, resulting in the loss of the isobutyl radical (•C₄H₉) to produce a fragment corresponding to the protonated benzimidazolone core at m/z 133.

Loss of isobutylene (B52900): A common rearrangement pathway involves the loss of a neutral isobutylene molecule (C₄H₈), leading to a fragment ion at m/z 135.

Fragmentation of the isobutyl chain: Cleavage within the isobutyl side chain can also occur, for example, leading to the loss of a propyl radical to form a characteristic methylene iminium ion.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretch: A prominent, often broad, absorption band in the region of 3200-3050 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the amide. Its broadness is indicative of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group appear just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹).

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl (amide I band) stretching vibration is expected in the range of 1710-1680 cm⁻¹. nih.gov

C=C and C-N Stretches: Aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. C-N stretching vibrations are typically found in the 1350-1200 cm⁻¹ range. mdpi.com

C-H Bends: Out-of-plane bending vibrations for the substituted benzene ring appear in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not available in the search results, the solid-state architecture can be reliably predicted based on the published crystal structures of its close analogues, 1-octyl-1H-benzimidazol-2(3H)-one and 1-dodecyl-1H-benzimidazol-2(3H)-one. nih.govnih.gov

These structures reveal two key architectural features that would be expected for the isobutyl derivative:

Planar Fused Ring System: The central 1H-benzo[d]imidazol-2(3H)-one core is essentially planar.

Hydrogen-Bonded Dimers: In the crystal lattice, molecules form centrosymmetric dimers through pairs of strong intermolecular N-H···O hydrogen bonds. This creates a characteristic R²₂(8) graph-set motif, which is a highly stable and common arrangement for this class of compounds. nih.govnih.gov

Determination of Crystal System and Space Group

The crystal structures of N-alkylated benzimidazol-2-one (B1210169) derivatives have been determined through single-crystal X-ray diffraction. Analysis of related compounds, such as 1-octyl-1H-benzo[d]imidazol-2(3H)-one and 1-dodecyl-1H-benzo[d]imidazol-2(3H)-one, consistently shows that they crystallize in the monoclinic system. nih.govnih.govnih.gov

For 1-octyl-1H-benzo[d]imidazol-2(3H)-one, the determined space group is P2₁/c. nih.govresearchgate.net The 1-dodecyl analogue has also been reported to crystallize in the monoclinic system, with space groups such as C2/c or P2₁/c being identified in related structures. nih.govresearchgate.net These space groups are centrosymmetric. The unit cell of these derivatives typically contains four or eight molecules (Z=4 or Z=8). nih.govnih.govnih.gov

Crystal Data for 1-alkyl-1H-benzo[d]imidazol-2(3H)-one Analogues
Parameter1-octyl-1H-benzo[d]imidazol-2(3H)-one nih.govnih.gov1-dodecyl-1H-benzo[d]imidazol-2(3H)-one nih.gov
FormulaC₁₅H₂₂N₂OC₁₉H₃₀N₂O
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cC2/c
a (Å)14.8888 (18)38.3223 (14)
b (Å)5.8395 (6)4.8318 (2)
c (Å)16.6778 (19)21.9831 (8)
β (°)91.448 (3)117.843 (2)
V (ų)1449.6 (3)3599.3 (2)
Z48

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of 1-alkyl-1H-benzo[d]imidazol-2(3H)-one derivatives is characterized by a planar fused ring system. The bond lengths within the benzimidazolone core are consistent with its aromatic and heterocyclic nature, showing values intermediate between single and double bonds. For instance, the C=O bond length is typically around 1.218 Å.

Torsion angles are critical for defining the three-dimensional structure, particularly the orientation of the N-alkyl substituent relative to the benzimidazolone ring. In the case of 1-octyl-1H-benzo[d]imidazol-2(3H)-one, the torsion angle C1-N2-C8-C9 is reported as -105.19(19)°, indicating that the octyl group is positioned nearly perpendicular to the plane of the benzimidazolone ring system. nih.gov Similarly, for the 1-dodecyl derivative, the C7-N2-C8-C9 torsion angle is -84.3(2)°, and the dihedral angle between the benzimidazolone plane and the first three carbons of the alkyl chain is 82.9(2)°, confirming this perpendicular arrangement. nih.govresearchgate.net

Selected Torsion Angles for 1-alkyl-1H-benzo[d]imidazol-2(3H)-one Analogues
CompoundTorsion Angle (°C-N-C-C)Reference
1-octyl-1H-benzo[d]imidazol-2(3H)-one-105.19 (19) nih.gov
1-dodecyl-1H-benzo[d]imidazol-2(3H)-one-84.3 (2) nih.gov

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

A defining feature of the crystal structure of 1-alkyl-1H-benzo[d]imidazol-2(3H)-one derivatives is the formation of robust intermolecular hydrogen bonds. The N-H group of the imidazole ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. researchgate.net This interaction links two molecules, which are related by a center of inversion, to form a centrosymmetric dimer. nih.govnih.gov

This recurring hydrogen-bonding pattern is described by the graph-set motif R²₂(8), indicating a ring structure formed by two donor and two acceptor atoms involving eight atoms in total. nih.govnih.gov In addition to these strong N-H···O interactions, weaker C-H···O contacts are also observed, further stabilizing the crystal packing. nih.govnih.gov

Hydrogen Bond Geometry for 1-octyl-1H-benzo[d]imidazol-2(3H)-one
D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1···O10.862.012.8257 (19)159

Data from Belaziz et al. (2012) researchgate.net

Conformational Analysis of the Isobutyl Substituent and the Benzimidazolone Ring

The benzimidazolone ring system in these derivatives is consistently found to be essentially planar. nih.govnih.gov For example, in 1-octyl-1H-benzo[d]imidazol-2(3H)-one, the maximum deviation from the mean plane is reported to be as low as 0.0080 Å. nih.gov Similarly, in the 1-dodecyl analogue, the maximum deviation is 0.013 Å. nih.gov

The conformation of the N-alkyl substituent is a key structural aspect. For derivatives with linear alkyl chains like n-octyl and n-dodecyl, the chain typically adopts a stable, extended all-trans or antiperiplanar conformation. nih.govnih.gov As noted previously, the entire alkyl chain is oriented nearly perpendicular to the plane of the benzimidazolone core. nih.govnih.gov

For the target compound, This compound , a similar perpendicular orientation of the isobutyl group relative to the planar ring is expected. However, the branched nature of the isobutyl group introduces steric hindrance and rotational barriers that are different from those of a linear chain. This would likely influence the specific torsion angles around the N-CH₂ and CH₂-CH bonds, leading to a preferred, low-energy conformation that minimizes steric clash between the isopropyl moiety and the benzimidazolone ring.

Computational Chemistry and Molecular Modeling of 1 Isobutyl 1h Benzo D Imidazol 2 3h One Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a fundamental method in computational chemistry for investigating the electronic structure and properties of molecules. irjweb.com While specific DFT studies focusing exclusively on 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one are not prevalent in the cited literature, extensive research on analogous benzimidazole (B57391) derivatives allows for a thorough understanding of its likely characteristics. DFT calculations for these related compounds typically employ methods like B3LYP with basis sets such as 6–311++G(d,p) to determine optimized geometry and electronic properties. irjweb.com

The electronic properties of a molecule are crucial for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and chemical reactivity. irjweb.comacademie-sciences.fr A smaller energy gap suggests higher reactivity. irjweb.com

For instance, DFT calculations on an analogous compound, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, using the B3LYP/6-311++G(d,p) method, revealed a HOMO-LUMO energy gap of 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com Global reactivity parameters derived from these energies, such as chemical hardness and electrophilicity, provide further insights into the molecule's potential biological activity. irjweb.com

Table 1: Example HOMO-LUMO Energy Values for an Analogous Benzimidazole Derivative (Data from a study on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine)

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871
Source: irjweb.com

This interactive table showcases the frontier orbital energies for a related benzimidazole compound. A similar analysis for this compound would be expected to yield values that inform its specific electronic behavior.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov This analysis provides crucial data on bond lengths, bond angles, and dihedral angles. For benzimidazole derivatives, DFT calculations have been used to optimize molecular structures, confirming, for example, the coplanarity of rings attached to the benzimidazole core. irjweb.com

In a study of a triazine-substituted benzimidazole, the C-N bond lengths within the benzimidazole moiety were calculated to be 1.3751 Å and 1.3897 Å. irjweb.com Such parameters are vital for understanding the molecule's shape and how it might interact with biological targets. Conformational analysis, a part of this process, explores the different spatial arrangements (conformers) of a molecule and their relative energies to identify the most likely structures.

Table 2: Example Optimized Geometric Parameters for an Analogous Benzimidazole Moiety (Data from a study on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine)

Bond/AngleParameterValue
Bond LengthC1-N21.3751 Å
Bond LengthC3-N21.3897 Å
Dihedral AngleC10-N11-C14-N13
Dihedral AngleC10-N11-C14-N15180°
Source: irjweb.com

This interactive table presents key geometric parameters for a related compound, illustrating the type of structural data obtained from geometry optimization.

DFT calculations are widely used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined. These predicted values are then correlated with experimental NMR data to validate the proposed molecular structure. niscpr.res.in The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations. niscpr.res.inmdpi.com

Studies on various organic molecules, including benzimidazole derivatives, have demonstrated a strong linear correlation between experimental and DFT-calculated 1H and 13C NMR chemical shifts. nih.govniscpr.res.in For example, in a study of a complex benzimidazole derivative, the correlation coefficients (R²) were 0.912 for 1H NMR and 0.934 for 13C NMR, indicating excellent agreement between theoretical predictions and experimental results. niscpr.res.in Such high correlation provides confidence in the structural assignment. niscpr.res.in

Table 3: Example Correlation of Experimental and Calculated 13C NMR Shifts for an Analogous Benzimidazole Derivative (Data from a study on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine)

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C1143.40141.66
C2144.00132.69
C3110.19117.39
C4119.95122.54
C5123.04124.28
C6131.76128.33
Source: niscpr.res.in

This interactive table shows a comparison of experimental and calculated 13C NMR chemical shifts for a related molecule, highlighting the predictive power of DFT methods.

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the structural properties of a series of compounds and their biological activities. mdpi.comresearchgate.net These models are invaluable for predicting the activity of new or unsynthesized compounds and for understanding the mechanisms of interaction. mdpi.com

The development of a QSAR model is a systematic process that involves several key steps: data collection, selection of molecular descriptors, model construction, and rigorous evaluation. mdpi.com For benzimidazole analogues, QSAR models have been successfully developed to predict various biological activities, such as antibacterial and antiparasitic properties. mdpi.comigi-global.com

A common method used for model development is Multiple Linear Regression (MLR), which establishes a linear equation relating the biological activity (the dependent variable) to a set of calculated molecular descriptors (independent variables). mdpi.com The statistical quality and predictive power of the resulting model are assessed using parameters like the coefficient of determination (r²), the cross-validated coefficient (q² or r²CV), and the F-test value. researchgate.netigi-global.com The model's robustness is further confirmed through internal and external validation procedures. mdpi.com

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the compound's activity. These descriptors are numerical values that encode different aspects of a molecule's structure. mdpi.com They can be broadly categorized as electronic, steric, physicochemical, topological, and quantum-chemical. mdpi.comresearchgate.net

For benzimidazole analogues, various descriptors have been found to be important. For example, in one study, the Topological Polar Surface Area (TPSA) and the number of H-bond acceptors showed a positive correlation with antibacterial activity. ijpsr.com In another QSAR study on antiparasitic benzimidazoles, key descriptors included the frontier orbital energy gap (ΔE), van der Waals volume, and the partition coefficient (logP), highlighting the importance of electronic properties and hydrophobicity. igi-global.com

Table 4: Key Molecular Descriptors in QSAR Studies of Benzimidazole Analogues

Descriptor TypeDescriptor NameInfluence on Activity
Electronic HOMO-LUMO Energy Gap (ΔE)Correlates with chemical reactivity and biological activity. igi-global.comresearchgate.net
Physicochemical Partition Coefficient (logP)Relates to the hydrophobicity of the molecule. igi-global.com
Topological Topological Polar Surface Area (TPSA)Positive correlation often observed with activity. ijpsr.com
Constitutional Number of H-bond acceptorsPositive correlation can indicate key interaction points. ijpsr.com
Geometrical Van der Waals VolumeReflects the steric bulk of the molecule. igi-global.com
Sources: ijpsr.comigi-global.comresearchgate.net

This interactive table summarizes important molecular descriptors identified in QSAR studies of benzimidazole analogues and their general influence on chemical and biological behavior.

Molecular Dynamics Simulations and Docking Studies for Interaction Mechanisms

Computational methods such as molecular dynamics (MD) simulations and molecular docking are powerful tools for elucidating the interaction mechanisms between small molecules and their biological targets at an atomic level. nih.govnih.gov These techniques are instrumental in drug discovery and development, providing insights into binding affinities, conformational changes, and the stability of ligand-receptor complexes. nih.govacs.orgnih.gov

A comprehensive review of scientific literature reveals that specific molecular dynamics simulations or docking studies for This compound have not been published. Therefore, detailed research findings and data tables concerning its specific interaction mechanisms are not available.

However, the broader class of benzimidazole derivatives has been extensively studied using these computational approaches, offering a framework for understanding how such compounds might interact with biological systems. nih.govnih.govmdpi.com

Molecular Docking of Benzimidazole Derivatives

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For benzimidazole derivatives, docking studies have been crucial in identifying potential biological targets and rationalizing their activities. For instance, various benzimidazole compounds have been docked into the active sites of enzymes like cyclooxygenase (COX), 14-α demethylase (CYP51), and β-tubulin to predict their inhibitory potential. nih.govrsc.orgsemanticscholar.orgacs.org These studies often report docking scores, which are energy values (typically in kcal/mol) that estimate the binding affinity; a more negative score generally indicates a stronger predicted interaction. nih.govnih.gov The analysis of docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein target. nih.gov

Molecular Dynamics Simulations of Benzimidazole-Protein Complexes

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net An MD simulation calculates the motion of atoms in the system, providing a more realistic view of the complex's stability and the persistence of interactions identified in docking. researchgate.netmdpi.com For benzimidazole derivatives, MD simulations have been used to confirm the stability of the compound within the binding pocket of a target protein. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand the compactness of the complex, and the analysis of hydrogen bonds over the simulation period to confirm stable interactions. nih.gov

While these computational methods provide valuable predictions, they are theoretical models. The insights gained from docking and MD studies on related benzimidazole compounds suggest that the isobutyl group and the benzimidazolone core of This compound would be critical determinants in its potential interactions with biological targets. However, without specific experimental or computational data for this compound, any discussion of its interaction mechanism remains speculative.

Due to the absence of specific research findings for This compound , no data tables can be presented.

Structure Activity Relationship Sar Investigations of 1 Isobutyl 1h Benzo D Imidazol 2 3h One Scaffold Modifications

Systematic Variation of the Isobutyl Group and Other N1 Substituents

The substituent at the N1 position of the benzimidazolone ring plays a pivotal role in modulating biological activity. rsc.org The isobutyl group in the parent compound provides a specific lipophilic and steric profile that can be systematically altered to probe its importance for target engagement.

Research into N-alkylated benzimidazole (B57391) derivatives has shown that the nature and length of the alkyl chain at the N1 position can significantly impact biological effects such as antiproliferative and antimicrobial activities. acs.org For instance, in a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, a linear increase in anticancer effects was observed as the alkyl chain length increased from one to five carbons. acs.org This suggests that the lipophilicity conferred by the alkyl chain is a key determinant of activity, potentially by enhancing membrane permeability. acs.org

In the context of 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one, the isobutyl group offers a branched alkyl chain. SAR studies would involve replacing it with:

Straight-chain alkyl groups: (e.g., n-propyl, n-butyl, n-pentyl) to assess the effect of chain branching.

Other branched alkyl groups: (e.g., sec-butyl, tert-butyl) to explore steric hindrance near the N1 position. A tertiary butyl substituent at N1 has been reported to result in potent cannabinoid receptor antagonism in a different benzimidazole series. nih.gov

Alicyclic groups: (e.g., cyclopropyl, cyclohexyl) to introduce conformational rigidity.

Aromatic and heteroaromatic rings: (e.g., phenyl, benzyl (B1604629), pyridyl) to introduce potential π-stacking interactions. mdpi.com

Functionalized alkyl chains: containing groups like hydroxyls, amines, or ethers to modify polarity and hydrogen bonding capacity.

Table 1: Effect of N1-Substituent Variation on Biological Activity

N1-SubstituentGeneral Observation from LiteraturePotential ImpactReference
Linear Alkyl Chains (C1-C7)Anticancer effects can increase with chain length up to a certain point (e.g., C5).Modulates lipophilicity and membrane penetration. acs.org
Tert-butylConferred potent cannabinoid receptor antagonism in one series.Introduces significant steric bulk, potentially enhancing selectivity. nih.gov
BenzylEnhanced anti-inflammatory activity in some 1,2,6-trisubstituted benzimidazoles.Introduces aromatic ring for potential π-π interactions. nih.gov
PhenylA phenyl ring at the N-atom on the benzimidazole nuclei had a pronounced impact on antiproliferative activity in Schiff base derivatives.Can significantly alter electronic and steric properties. mdpi.com
Bulky Aromatic GroupsFound to be unsuitable for anti-inflammatory activity in a specific series.Excessive steric hindrance may prevent binding to the target. nih.gov

Exploration of Substituent Effects on the Fused Benzene (B151609) Ring Moiety (e.g., Halogens, Methoxy (B1213986), Cyano)

Modifications to the fused benzene ring of the benzimidazolone core provide a powerful means to fine-tune the electronic properties and metabolic stability of the molecule. nih.govnih.gov The position and nature of the substituents can drastically alter the compound's activity. nih.gov Generally, substitutions at the C5 and C6 positions have been shown to be particularly influential. nih.gov

Halogens (F, Cl, Br, I): Halogen atoms are frequently used in medicinal chemistry due to their ability to modulate lipophilicity, pKa, and metabolic stability. They are electron-withdrawing through the inductive effect but can be weakly electron-donating through resonance. libretexts.org In various benzimidazole series, halogen substitution has yielded compounds with potent biological activities. For example, chloro and nitro groups at the C6 position were specifically designed into a series of N-substituted benzimidazoles to examine their effects on antimicrobial and anticancer activities. rsc.org In another study, a compound bearing an electron-withdrawing nitro group at the C6-position was found to be highly active. nih.gov

Methoxy (–OCH₃): The methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.orgresearchgate.net However, its effect on biological activity can be complex. In one study, a benzimidazole with an electron-releasing methoxy group at position 6 showed strong anti-inflammatory activity. nih.gov In contrast, another study on 1,3,5-triphenylbenzenes found that electron-donating groups like methoxy lowered inhibitory potential compared to electron-withdrawing groups. researchgate.net Methoxy groups can also serve as handles for metabolism (O-demethylation), which can either detoxify the compound or produce an active metabolite (a hydroxyl group).

Cyano (–CN): The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its introduction can significantly alter the electronic distribution and binding interactions of the molecule. Recent studies have highlighted the promise of cyano-substituted benzimidazoles. For instance, N-methyl-substituted derivatives with cyano groups on the benzimidazole nucleus showed selective and potent antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Specifically, a 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain at N1 and a cyano group on the benzimidazole ring demonstrated pronounced antiproliferative activity against multiple cell lines. nih.gov

Table 2: Influence of Benzene Ring Substituents on Benzimidazolone Activity

Substituent TypePositionElectronic EffectObserved Impact in Benzimidazole SeriesReference
Halogen (e.g., Cl)C6Electron-withdrawing (inductive)Designed to enhance antimicrobial/anticancer activity. rsc.org
Nitro (NO₂)C6Strongly electron-withdrawingMore active than unsubstituted or electron-donating groups in some series. nih.gov
Methoxy (OCH₃)C6Electron-donating (resonance)Enhanced anti-inflammatory activity in one study. nih.gov
Cyano (CN)C5/C6Strongly electron-withdrawingConferred strong and selective antiproliferative activity. nih.gov
Sulfamoyl (SO₂NH₂)C5Electron-withdrawingLed to cannabinoid receptor antagonism. nih.govnih.gov

Modifications at the C2 Position and their Impact on Chemical Reactivity

The C2 position of the benzimidazole core is a critical site for substitution, and moving from a benzimidazol-2-one (B1210169) to other derivatives dramatically changes the molecule's chemical character and biological profile. nih.govnih.gov

Replacing the C2-carbonyl oxygen with sulfur yields a benzimidazol-2-thione . This modification increases the acidity of the N-H proton and alters the hydrogen bonding capacity of the molecule. The thione group can act as a potent metal chelator and engage in different binding interactions compared to the original carbonyl.

Replacing the C2-carbonyl with an imino group (=NH) or a substituted imine (=N-R) results in 2-aminobenzimidazoles or 2-imino-benzimidazoles . This introduces a basic center and a hydrogen bond donor, significantly changing the molecule's acid-base properties and potential interactions. For example, replacing an amino group with a methylene (B1212753) group at C2 was found to significantly reduce anti-inflammatory activity, indicating the importance of the guanidine-like moiety in that specific series. nih.gov

Further modifications can involve attaching various substituents directly to the C2 carbon. SAR studies have shown that substituting the C2-position of benzimidazole with trifluoroethane resulted in enhanced CCR3 receptor inhibition. nih.gov The introduction of pyrimidine (B1678525) rings at the C2 position has led to potent inhibitors of lymphocyte-specific protein tyrosine kinase (Lck). nih.gov These examples underscore that the C2 position is a versatile handle for introducing diverse chemical functionalities to target a wide array of biological systems. The reactivity of this position allows for the synthesis of libraries of analogs with varied electronic and steric properties, crucial for optimizing lead compounds.

Stereochemical Considerations in Benzimidazolone Analogue Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, as biological systems like enzymes and receptors are chiral environments. patsnap.comnih.gov The interaction between a drug and its target is highly dependent on the drug's 3D shape. nih.gov

When designing analogues of this compound, introducing chiral centers can lead to enantiomers (non-superimposable mirror images) that may exhibit significantly different biological activities, potencies, and metabolic profiles. patsnap.com For example, one enantiomer might bind with high affinity to a target receptor, while the other could be inactive or even interact with an entirely different target, potentially causing off-target effects. patsnap.com

Chirality can be introduced into the benzimidazolone scaffold in several ways:

At the N1-substituent: Modifying the isobutyl group to, for example, a sec-butyl group (CH(CH₃)CH₂CH₃) creates a chiral center. Synthesizing and testing the individual (R)- and (S)-enantiomers would be essential to determine if one is more active or has a better safety profile.

At the C2-substituent: If the C2-carbonyl is replaced and further substituted, a chiral center can be created. For example, attaching a 1-phenylethyl group would introduce chirality.

On the fused benzene ring: Attaching a chiral substituent to the aromatic ring, although less common, is another possibility.

The separation and testing of individual enantiomers are critical. Techniques like chiral chromatography are used to separate enantiomers for biological evaluation. nih.gov Studies on chiral benzimidazole derivatives have shown that enantiomers can be successfully separated and that their interaction with biological targets can be stereospecific. nih.govcbijournal.com Acknowledging and investigating the stereochemical aspects of analogue design is not merely an academic exercise but a crucial step in developing safer and more effective therapeutic agents. nih.gov

Future Perspectives in the Academic Research of 1 Isobutyl 1h Benzo D Imidazol 2 3h One Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of N-substituted benzimidazolones, including the isobutyl derivative, has traditionally relied on multi-step procedures. Future research will prioritize the development of more streamlined, efficient, and environmentally benign synthetic pathways. Key areas of focus will likely include one-pot reactions, the use of green solvents, and innovative catalytic systems. nih.govarabjchem.orgresearchgate.net

One promising avenue is the refinement of one-pot, copper-catalyzed C-N bond formation protocols, which have shown efficiency in producing diverse N-alkyl benzimidazoquinazolinone derivatives and can be adapted for benzimidazolones. nih.govresearchgate.net These methods offer the advantage of combining multiple reaction steps into a single procedure, reducing waste and saving time. nih.gov Future work could explore a broader range of catalysts, such as those based on earth-abundant metals like iron or cobalt, to improve cost-effectiveness and sustainability. arabjchem.org The use of microwave-assisted organic synthesis (MAOS) also presents an opportunity to accelerate reaction times and increase yields for heterocyclic compounds. acs.org

Another critical direction is the move towards greener and more sustainable synthesis. This includes the exploration of deep eutectic solvents (DES) as alternatives to traditional volatile organic compounds. arabjchem.org Furthermore, developing catalytic systems that can operate under solvent-free conditions or in aqueous media will be a significant step forward. rsc.org The rearrangement of quinoxaline (B1680401) derivatives has also been identified as a viable, albeit complex, route to benzimidazolones, and future research may focus on simplifying these reaction cascades. rsc.org

Synthetic Strategy Key Features Potential Future Improvements Relevant Research
One-Pot Cu-Catalyzed C-N CouplingStreamlined synthesis, good yields for N-alkyl derivatives.Exploration of other metal catalysts (Fe, Co), optimization for benzimidazolone core. nih.govresearchgate.net
Rearrangement of QuinoxalinonesAccess to complex benzimidazolone structures.Simplification of reaction pathways, improving yields and selectivity. rsc.org
Green Chemistry ApproachesUse of deep eutectic solvents, solvent-free conditions.Broader application to N-substituted benzimidazolones, catalyst reusability. arabjchem.orgrsc.org
Microwave-Assisted SynthesisRapid reaction times, high efficiency.Optimization for the specific synthesis of 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one. acs.org

Exploration of Advanced Functionalization Strategies for Enhanced Selectivity

Beyond the initial synthesis of the this compound core, future research will heavily invest in advanced functionalization strategies. The goal is to selectively modify the benzimidazolone scaffold to fine-tune its properties. Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of various substituents onto the aromatic ring without the need for pre-functionalized starting materials. acs.orgresearchgate.net

Future work will likely focus on achieving higher regioselectivity in C-H activation reactions. acs.org For the benzimidazolone ring, the C-4, C-5, C-6, and C-7 positions are all potential sites for functionalization. Developing catalytic systems, potentially based on rhodium or nickel, that can selectively target one of these positions over the others is a significant challenge and a key area for future investigation. acs.orgresearchgate.net This would enable the rapid generation of a library of derivatives from a common precursor.

The exploration of catalytic intermolecular functionalization will continue to be a major theme. researchgate.net This includes C-H alkylation to introduce new carbon-carbon bonds and C-N bond formation to add amine-containing groups. nih.gov Copper-catalyzed systems have proven effective for C-H amination, and expanding the scope of these reactions for the benzimidazolone core is a logical next step. rsc.orgresearchgate.net The ability to introduce a wide array of functional groups with high precision will be crucial for diversifying the structures available for various applications.

Functionalization Method Target Bond Catalyst Type Future Research Goal Relevant Research
Direct C-H AlkylationAromatic C-HRhodium, NickelAchieving high regioselectivity at specific positions (C4-C7) of the benzimidazolone ring. acs.org
Oxidative C-H AminationAromatic C-HCopperBroadening the scope of aminating agents and improving reaction conditions for the benzimidazolone scaffold. rsc.org
Catalytic Cross-CouplingC-X (Halogen)Palladium, CopperDeveloping sequential halogenation/coupling strategies for positions not accessible by direct C-H activation. researchgate.net

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. rsc.org For a compound like this compound, these computational tools offer powerful new capabilities. nih.govproquest.com

Predict the products of a potential functionalization reaction.

Identify the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield. acs.org

Design the most efficient multi-step synthesis pathway from simple starting materials. chemrxiv.org

AI/ML Application Description Potential Impact on Research Relevant Research
Reaction Outcome PredictionAI models trained on millions of reactions predict the product(s) of a given set of reactants and conditions.Reduces experimental trial-and-error; identifies potential side products; validates synthetic plans. cam.ac.ukdrugtargetreview.comdigitellinc.com
Retrosynthesis DesignAlgorithms propose viable multi-step synthetic pathways to a target molecule.Accelerates the design of synthetic routes for novel derivatives. rsc.orgchemrxiv.org
Compound Design & Property PredictionMachine learning models (e.g., QSAR) predict the biological activity or physicochemical properties of virtual compounds.Prioritizes the synthesis of molecules with the highest probability of desired activity, saving time and resources. nih.govresearchgate.net
Reaction Condition OptimizationAI can recommend optimal solvents, catalysts, and temperatures based on learned patterns from reaction data.Improves reaction yields and selectivity; reduces the need for extensive experimental optimization. acs.org

Q & A

Q. What are the established synthetic routes for 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of benzimidazol-2-one with isobutyl bromide under mild conditions. A catalytic amount of tetra-nn-butylammonium bromide (TBAB) is used to enhance reactivity, as demonstrated in analogous syntheses of 1-alkyl derivatives (e.g., 1-dodecyl and 1-octyl analogs) . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency.
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).
    Optimization may require adjusting the molar ratio of benzimidazol-2-one to isobutyl bromide (typically 1:1.2) and reaction time (12–24 hours) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselective alkylation and identify proton environments (e.g., NH resonance at δ ~10–11 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and intermolecular interactions. The isobutyl group’s orientation relative to the benzimidazolone plane can be analyzed via dihedral angles (e.g., ~80–85° for similar alkyl chains) .
  • FTIR : Confirms carbonyl stretching (C=O) at ~1700 cm1^{-1} and NH vibrations .

Advanced Research Questions

Q. How does the isobutyl substituent influence the compound’s crystal packing compared to longer alkyl chains?

Shorter alkyl chains like isobutyl reduce steric hindrance, leading to tighter crystal packing. In contrast, longer chains (e.g., dodecyl) create perpendicular orientations relative to the benzimidazolone plane, altering unit cell symmetry and hydrogen-bonding networks. For example:

  • Hydrogen bonding : NH\cdotsO interactions form inversion dimers, as seen in 1-dodecyl analogs .
  • π-stacking : Planar benzimidazolone cores facilitate π-π interactions, while isobutyl groups may disrupt stacking due to steric effects .
    Crystallographic data should be analyzed using ORTEP-3 for visualization and SHELXL for refinement .

Q. What methodological approaches are recommended for analyzing the compound’s biological activity in enzyme inhibition studies?

  • PLD inhibition assays : Use fluorescence-based assays with diacylglycerol kinase-coupled detection. The benzimidazolone scaffold shows affinity for phospholipase D (PLD), but selectivity (PLD1 vs. PLD2) depends on substituents. Isobutyl may enhance selectivity due to reduced steric bulk compared to piperidinyl derivatives .
  • Cytotoxicity screening : Employ sulforhodamine B (SRB) assays (e.g., against MDA-MB-231 cells) to evaluate antiproliferative effects. Dose-response curves (GI50_{50} values) should be validated with triplicate measurements .

Q. How can researchers resolve contradictions in biological activity data when modifying substituents on the benzimidazolone scaffold?

Contradictions often arise from structural modifications altering enzyme binding or pharmacokinetics. Strategies include:

  • Comparative crystallography : Resolve binding modes of isobutyl vs. bulkier analogs (e.g., 1-piperidinyl derivatives) using X-ray structures .
  • Metabolic profiling : Identify metabolites via LC-MS/MS. For example, 1-alkyl analogs undergo hydroxylation or NN-dealkylation, impacting activity .
  • Computational modeling : Density functional theory (DFT) calculates electronic effects (e.g., substituent electronegativity) on binding energy .

Q. What strategies improve the metabolic stability of this compound in pharmacological studies?

  • Deuterium labeling : Replace labile hydrogen atoms (e.g., NH) with deuterium to slow oxidative metabolism.
  • Prodrug design : Mask polar groups (e.g., hydroxylation sites) with ester linkages.
  • In vitro assays : Use hepatocyte microsomes to identify major metabolic pathways (e.g., CYP450-mediated oxidation) .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.